molecular formula C18H18ClNO B15062722 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide CAS No. 924633-60-3

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B15062722
CAS No.: 924633-60-3
M. Wt: 299.8 g/mol
InChI Key: LJHFFBKCAGONHV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and a tetrahydronaphthalenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-(1-naphthyl)acetamide
  • 2-(4-Chlorophenyl)-N-(2-naphthyl)acetamide
  • 2-(4-Chlorophenyl)-N-(3,4-dihydronaphthalen-1-yl)acetamide

Uniqueness

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

924633-60-3

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C18H18ClNO/c19-15-10-8-13(9-11-15)12-18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11H,1-2,4,6,12H2,(H,20,21)

InChI Key

LJHFFBKCAGONHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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